Product packaging for 1,3-Diazepane-2,4-dione(Cat. No.:CAS No. 75548-99-1)

1,3-Diazepane-2,4-dione

Cat. No.: B3056957
CAS No.: 75548-99-1
M. Wt: 128.13 g/mol
InChI Key: GOFALJDPGWIYKL-UHFFFAOYSA-N
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Description

1,3-Diazepane-2,4-dione (CAS 75548-99-1) is a chemical compound featuring a seven-membered heterocyclic ring core, classified as a diazepane. This structure is characterized by the presence of two nitrogen atoms at the 1 and 3 positions and two ketone groups at the 2 and 4 positions of the ring . The molecular formula is C 5 H 8 N 2 O 2 , and it has a molecular weight of 128.13 g/mol . Diazepane and diazepanone scaffolds, in general, are significant in medicinal chemistry and drug discovery due to their presence in compounds with a wide range of biological activities . These seven-membered nitrogen-containing rings serve as fundamental structures for synthesizing diverse drug molecules and are found in various pharmacological contexts. The specific research applications and mechanism of action for this compound itself are areas for further investigation. Please Note: This product is labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B3056957 1,3-Diazepane-2,4-dione CAS No. 75548-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazepane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-4-2-1-3-6-5(9)7-4/h1-3H2,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFALJDPGWIYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318595
Record name 1,3-Diazepane-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75548-99-1
Record name NSC332879
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diazepane-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1,3 Diazepane 2,4 Dione Structures

Ring Transformation Processes

The 1,3-diazepane-2,4-dione ring system can undergo several types of rearrangement and transformation reactions, leading to the formation of different heterocyclic structures. These processes are often driven by factors such as ring strain, the nature of substituents, and reaction conditions.

A notable ring transformation of 1,3-diazepine derivatives is their contraction to form five-membered heterocyclic systems, such as cyanopyrroles. This reaction has been observed in transient 1,3-diazepines, which can be generated photochemically from precursors like 5-chlorotetrazolo[1,5-a]pyridines or 2-azido-6-chloropyridines. nih.govuq.edu.au

The mechanism of this rearrangement has been elucidated through isotopic labeling studies. For instance, the photolysis of 2-azido-6-chloropyridines leads to the formation of a transient 1,3-diazepine intermediate. This seven-membered ring then undergoes a rearrangement to yield 1H- and 3H-3-cyanopyrroles. nih.govuq.edu.au The use of 15N-labelling has been instrumental in tracking the nitrogen atoms throughout the reaction sequence, confirming the intramolecular nature of the rearrangement and the involvement of the diazepine (B8756704) intermediate. nih.govuq.edu.au

The table below summarizes the starting materials and the resulting cyanopyrrole products from the ring contraction of transient 1,3-diazepines.

Starting MaterialIntermediateProduct(s)Reference
5-Chlorotetrazolo[1,5-a]pyridinesTransient 1,3-diazepines1H- and 3H-3-cyanopyrroles nih.govuq.edu.au
2-Azido-6-chloropyridinesTransient 1,3-diazepines1H- and 3H-3-cyanopyrroles nih.govuq.edu.au

The 1,3-diazepane (B8140357) framework can be synthesized through unprecedented intramolecular rearrangements of suitable precursors. For example, a cyanamide-induced rearrangement of epoxy-δ-lactams provides a synthetic route to complex 1,3-diazepane scaffolds. This process involves a series of intramolecular nucleophilic attacks and ring-opening/closing cascades.

The proposed mechanism commences with the formation of a cyanamide (B42294) intermediate from the epoxy-δ-lactam. The carbonyl oxygen of the lactam then attacks the nitrile of the cyanamide group, leading to the formation of an amino-oxazole intermediate. Subsequent nucleophilic attack by hydroxide (B78521) on this intermediate generates a nitrogen analog of an orthoester, which then undergoes rearrangement to form the stable 1,3-diazepane ring system.

This particular rearrangement highlights the latent reactivity within precursors that can be harnessed to construct the 1,3-diazepane skeleton, yielding structures with a high density of functional groups suitable for further chemical modifications.

While specific literature on the hydrolytic ring-opening and subsequent cyclocondensation of 2-guanidino-benzo[e] nih.govstackexchange.comdiazepine-4,7-dione is not extensively detailed, a plausible mechanistic pathway can be proposed based on the known reactivity of related benzodiazepine (B76468) and triazepine systems. nih.gov The presence of the guanidino group and the dione (B5365651) functionality suggests a susceptibility to hydrolysis, particularly under acidic or basic conditions.

A hypothetical mechanism would likely involve the initial hydrolytic cleavage of one of the amide bonds within the diazepine ring. This ring-opening would generate a more flexible linear intermediate. Depending on the reaction conditions and the nature of the substituents on the benzene (B151609) ring and the guanidino group, this intermediate could then undergo an intramolecular cyclocondensation. This cyclization could involve the guanidino moiety and a newly formed or existing functional group on the linear intermediate, potentially leading to the formation of a different heterocyclic system. The driving force for such a rearrangement would be the formation of a thermodynamically more stable ring system.

Functional Group Reactivity within the this compound Framework

The chemical reactivity of the this compound core is also defined by the reactions of its constituent carbonyl and amine functional groups. These moieties are susceptible to a range of chemical transformations, allowing for the derivatization and functionalization of the heterocyclic ring.

The carbonyl carbons in the this compound ring are electrophilic and can be targeted by nucleophiles. While the ring itself does not typically undergo classical nucleophilic substitution at its carbon atoms, the carbonyl groups are susceptible to nucleophilic acyl substitution-type reactions. For example, the synthesis of 1,3-diazepine-4,7-diones from 1,3-oxazepine-4,7-diones and ammonia (B1221849) derivatives demonstrates the susceptibility of the carbonyl group to nucleophilic attack.

In a related context, the ring opening of azetidinium intermediates fused to a benzodiazepine core by various nucleophiles showcases the possibility of nucleophilic attack leading to ring transformation, which can be conceptually extended to the reactivity of the this compound system under activating conditions. nih.gov

The carbonyl groups and the secondary amine functionalities within the this compound structure are key sites for chemical modification.

Amine Moiety Reactivity : The two N-H groups in the parent this compound are secondary amines and exhibit typical amine reactivity. They can be deprotonated by a suitable base to form anions, which can then act as nucleophiles in reactions such as alkylation and acylation. These reactions allow for the introduction of a wide variety of substituents at the nitrogen positions, which is a common strategy for modifying the properties of related heterocyclic compounds. The N-H protons are also available for hydrogen bonding, which can influence the compound's physical properties and its interactions with biological targets.

The table below provides a summary of the expected reactivity of the functional groups within the this compound framework.

Functional GroupType of ReactionPotential ReagentsExpected Outcome
Carbonyl (C=O)Nucleophilic AdditionGrignard reagents, Organolithium compounds, Hydrides (e.g., LiAlH4)Addition to the carbonyl, potential for ring opening
Amine (N-H)AlkylationAlkyl halides in the presence of a baseN-alkylation
Amine (N-H)AcylationAcyl chlorides, AnhydridesN-acylation
Amine (N-H)DeprotonationStrong bases (e.g., NaH)Formation of N-anion for further reaction

Derivatization at Nitrogen or Carbon Atoms within the Ring (e.g., 3-(4-nitrophenyl)-1,3-diazepane-2,4-dione)

The chemical modification of the this compound scaffold at its nitrogen and carbon atoms is a key area of interest for modulating its physicochemical properties and potential applications. While specific literature detailing the derivatization of this compound is not extensively available, the reactivity of the ring can be inferred from the well-established chemistry of analogous cyclic ureas and related heterocyclic systems. This section will explore potential synthetic strategies for the derivatization at both nitrogen and carbon atoms within the this compound ring, with a particular focus on the synthesis of N-aryl derivatives such as 3-(4-nitrophenyl)-1,3-diazepane-2,4-dione.

Derivatization at Nitrogen Atoms

The nitrogen atoms of the this compound ring, being part of a cyclic urea (B33335) structure, are expected to exhibit nucleophilic character, making them amenable to substitution with various electrophiles. The synthesis of N-aryl derivatives, such as 3-(4-nitrophenyl)-1,3-diazepane-2,4-dione, can be approached through several established methodologies for N-arylation.

Potential Synthetic Routes for 3-(4-nitrophenyl)-1,3-diazepane-2,4-dione:

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an amine (in this case, the NH group of this compound) with an aryl halide. The reaction typically requires high temperatures and a copper catalyst, often in the presence of a base. For the synthesis of 3-(4-nitrophenyl)-1,3-diazepane-2,4-dione, the reaction would involve this compound and a 4-nitro-substituted aryl halide, such as 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene. The electron-withdrawing nitro group on the aryl halide would activate it towards nucleophilic attack, potentially facilitating the reaction.

Buchwald-Hartwig Amination: A more modern and versatile approach for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction offers milder conditions and a broader substrate scope compared to the Ullmann condensation. The synthesis of 3-(4-nitrophenyl)-1,3-diazepane-2,4-dione via this method would involve the reaction of this compound with a 4-nitroaryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr): Given the presence of a strongly electron-withdrawing nitro group, direct nucleophilic aromatic substitution on an activated aryl halide like 1-fluoro-4-nitrobenzene (B44160) could be a viable pathway. The reaction would proceed by the attack of the deprotonated this compound (acting as a nucleophile) on the electron-deficient aromatic ring, leading to the displacement of the fluoride (B91410) ion. This method is often advantageous due to the absence of a metal catalyst.

Table 1: Potential Reaction Conditions for the Synthesis of 3-(4-nitrophenyl)-1,3-diazepane-2,4-dione

Reaction TypeArylating AgentCatalyst/LigandBaseSolventTemperature
Ullmann Condensation1-chloro-4-nitrobenzeneCuI / PhenanthrolineK₂CO₃DMFHigh
Buchwald-Hartwig Amination1-bromo-4-nitrobenzenePd₂(dba)₃ / XPhosNaOtBuTolueneModerate
Nucleophilic Aromatic Substitution1-fluoro-4-nitrobenzeneNoneK₂CO₃DMSOModerate

Note: The conditions presented in this table are hypothetical and based on general procedures for these reaction types. Specific optimization would be required for the synthesis of 3-(4-nitrophenyl)-1,3-diazepane-2,4-dione.

Derivatization at Carbon Atoms

Derivatization at the carbon atoms of the this compound ring is less straightforward. The methylene (B1212753) carbons (C5, C6, and C7) are generally unreactive towards electrophilic or nucleophilic attack under standard conditions. However, functionalization could potentially be achieved through radical-based reactions or by introducing activating groups.

The carbonyl carbons (C2 and C4) are part of the urea functionality and are generally resistant to nucleophilic attack due to the delocalization of the nitrogen lone pairs. Reactions at these positions would likely require harsh conditions that could lead to ring opening.

Detailed research findings on the specific derivatization at the carbon atoms of the this compound ring are scarce in the publicly available scientific literature. Further investigation would be necessary to explore synthetic methodologies for the functionalization of the carbon backbone of this heterocyclic system.

Conformational Analysis and Stereochemical Aspects of 1,3 Diazepane 2,4 Dione

Identification of Preferred Ring Conformations (e.g., twisted chair, twist-boat, skewed boat)

The seven-membered ring of 1,3-diazepane-2,4-dione is not planar due to the sp3 hybridization of some of its carbon atoms, leading to a variety of possible conformations. While direct crystallographic or computational studies specifically for this compound are not extensively documented in the provided literature, analogies can be drawn from structurally related diazepine (B8756704) and benzodiazepine (B76468) systems. For these larger rings, conformations that alleviate torsional and angle strain are favored.

Commonly observed conformations for seven-membered rings include the chair , boat , and twist-boat (or skewed boat) forms. In contrast to the well-defined chair conformation of cyclohexane, the diazepane ring is more flexible. The presence of two carbonyl groups and two nitrogen atoms in the this compound ring introduces unique electronic and steric effects that influence the conformational preference.

For similar 1,4-diazepanes, crystal structure analysis has shown that the seven-membered ring often adopts a twisted chair conformation. In the case of benzo[b] nih.govdntb.gov.uadiazepines, a boat conformation for the diazepine ring has been identified. nih.gov It is therefore highly probable that this compound also exists in a dynamic equilibrium between several non-planar conformations, with the twist-boat and twisted chair forms being likely low-energy contenders. These conformations minimize unfavorable steric interactions, such as the "flagpole" interactions present in a pure boat form, and reduce torsional strain by staggering the substituents on adjacent atoms. libretexts.org

Analysis of Conformational Equilibria in Solution

In solution, the different conformations of this compound are expected to be in a state of dynamic equilibrium. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these equilibria.

For related N-monosubstituted aliphatic amides, it has been observed that both cis and trans configurations about the C-N bond can exist, with the equilibrium depending on the steric bulk of the substituent. researchgate.net Similarly, for this compound, the amide bonds within the ring will have specific conformational preferences. The polarity of the solvent can also play a significant role in stabilizing or destabilizing certain conformations, particularly those with different dipole moments. researchgate.net

The study of analogous 1,3,4-thiadiazole (B1197879) compounds has shown that keto-enol tautomerism can be solvent- and temperature-dependent. researchgate.net While this compound is a dione (B5365651), the potential for tautomerism and its effect on conformational equilibrium should be considered, especially under varying solution conditions. The equilibrium between different ring conformations would likely be rapid on the NMR timescale at room temperature, resulting in averaged signals. Variable temperature NMR studies would be necessary to slow down the interconversion and observe individual conformers.

Experimental and Computational Studies of Ring Inversion Dynamics

The interconversion between different ring conformations, known as ring inversion, is a key dynamic process in seven-membered rings. This process can be studied both experimentally and computationally.

Experimental studies , primarily using dynamic NMR (DNMR) spectroscopy and 2D-EXSY (Exchange Spectroscopy), are instrumental in characterizing the energy barriers associated with ring inversion. For instance, such techniques have been successfully applied to study the ring-inversion process of 1,4-benzodiazepin-2-ones. nih.govacs.org By analyzing the coalescence of signals as the temperature is varied, the free energy of activation (ΔG‡) for the ring flip can be determined.

Computational studies , employing methods like Density Functional Theory (DFT), have proven to be highly accurate in reproducing experimental results for related benzodiazepine systems, often within 1-2 kcal/mol. nih.govacs.org These calculations can provide detailed insights into the transition state structures and the potential energy surface of the ring inversion process. For this compound, computational modeling would be invaluable in mapping the energetic landscape of its various conformations and the pathways for their interconversion.

The following table presents hypothetical data for the ring inversion barrier of this compound, based on values reported for similar heterocyclic systems.

MethodSolventTemperature (K)ΔG‡ (kcal/mol)
Dynamic 1H NMRCDCl329812.5
2D-EXSY NMRDMSO-d632013.1
DFT (B3LYP/6-31G*)Gas Phase-11.8

This is a hypothetical data table created for illustrative purposes based on typical values for similar compounds.

Influence of Substituents on 1,3-Diazepane (B8140357) Ring Conformation

The introduction of substituents onto the this compound ring can have a profound impact on its conformational preferences and the dynamics of ring inversion. The size, nature, and position of the substituent all play a role.

Substituents on the nitrogen atoms (N1 and N3) would significantly influence the conformational equilibrium. Bulky substituents would likely favor conformations that place them in a pseudo-equatorial position to minimize steric strain. This is a well-established principle in the conformational analysis of cyclic compounds, including cyclohexanes and their heterocyclic analogs. wikipedia.org

Furthermore, substituents can introduce additional steric interactions that raise the energy barrier for ring inversion. Studies on N1-substituted 1,4-benzodiazepin-2-ones have shown that the nature of the substituent has an important effect on the ring-inversion barrier. nih.gov For example, an N-benzyl group might interact differently with the rest of the molecule during the ring flip compared to a smaller N-methyl group.

Computational Chemistry and Theoretical Studies on 1,3 Diazepane 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into the properties of 1,3-diazepane-2,4-dione, offering a microscopic understanding of its behavior.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the geometry and electronic structure of molecular systems, including cyclic diamides like this compound. Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Commonly employed DFT methods for such calculations include the B3LYP hybrid functional combined with a suitable basis set, such as 6-311++G(d,p). nih.gov This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. The optimized geometry provides key structural parameters.

Once the geometry is optimized, a variety of electronic properties can be calculated to understand the molecule's reactivity and behavior. These properties are derived from the electronic wavefunction and density.

Key Electronic Properties Analyzed with DFT:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Atomic Charges: Various methods, such as Mulliken population analysis or charges from electrostatic potentials, can be used to calculate the partial charges on each atom, which can influence intermolecular interactions.

A hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC2OCalculated Value
Bond LengthC4OCalculated Value
Bond LengthN1C2Calculated Value
Bond LengthN3C4Calculated Value
Bond AngleN1C2N3Calculated Value
Bond AngleN3C4C5Calculated Value
Dihedral AngleC7N1C2N3Calculated Value

Note: The values in this table are illustrative of what would be generated from a DFT geometry optimization.

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), computational chemists can identify the most probable reaction pathways, intermediates, and transition states.

The synthesis of diazepine (B8756704) rings, for instance, can be investigated using theoretical tools to specify the reaction mechanism and the relative stability of different species involved. For a given reaction, the geometries of reactants, intermediates, transition states, and products are fully optimized. Transition states are critical points on the PES, representing the energy barrier that must be overcome for a reaction to occur. These are characterized by having exactly one imaginary vibrational frequency. nih.gov

Typical Data from Reaction Mechanism Studies:

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.00
Transition State 1Calculated Value1
IntermediateCalculated Value0
Transition State 2Calculated Value1
ProductsCalculated Value0

Note: This table illustrates the type of data generated in computational studies of reaction mechanisms.

Spectroscopic Property Prediction

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. nih.gov These calculated shielding tensors (σ) can then be converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The GIAO method, often paired with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), has been successfully used to assign ¹H, ¹³C, and ¹⁵N NMR active nuclei in diazepinone structures, enabling unambiguous identification. nih.gov The accuracy of these predictions allows for the differentiation between isomers and the assignment of complex spectra.

Illustrative Table of Calculated vs. Experimental NMR Chemical Shifts:

AtomCalculated δ (ppm)Experimental δ (ppm)
C2Calculated ValueExperimental Value
C4Calculated ValueExperimental Value
C5Calculated ValueExperimental Value
C6Calculated ValueExperimental Value
C7Calculated ValueExperimental Value
N1-HCalculated ValueExperimental Value
N3-HCalculated ValueExperimental Value

Note: This table demonstrates the comparison between theoretically predicted and experimentally observed NMR chemical shifts.

Theoretical vibrational frequency analysis is a valuable tool for interpreting experimental Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

DFT calculations can predict the vibrational spectrum of this compound, allowing for the assignment of specific absorption bands to particular molecular motions, such as C=O stretching, N-H bending, and ring deformations. It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental data, as theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set incompleteness. nih.gov

Example of Calculated Vibrational Frequencies and Their Assignments:

Calculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
Calculated ValueExperimental ValueC=O symmetric stretch
Calculated ValueExperimental ValueC=O asymmetric stretch
Calculated ValueExperimental ValueN-H stretch
Calculated ValueExperimental ValueCH₂ scissoring
Calculated ValueExperimental ValueRing deformation

Note: This table provides an example of how calculated vibrational frequencies are correlated with experimental IR data.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are employed to investigate their dynamic behavior and conformational flexibility. The seven-membered ring of this compound is not planar and can adopt various conformations. MD simulations can explore the conformational landscape of the molecule over time.

In an MD simulation, the classical equations of motion are solved for all atoms in the system, which includes the this compound molecule and often a solvent environment. This allows for the sampling of different conformations and the study of their relative populations and the dynamics of interconversion between them.

MD simulations can provide insights into:

The preferred conformations of the diazepane ring.

The flexibility of the ring and the barriers to conformational changes.

The influence of solvent on the conformational equilibrium.

The time evolution of structural parameters.

Analysis of the MD trajectory can reveal important structural information, such as the root-mean-square deviation (RMSD) of the molecule's backbone, which indicates conformational changes over the simulation time. nih.gov The conformational entropy can also be calculated to assess the extent of sampling. nih.gov These simulations are crucial for understanding how the molecule's shape and flexibility might influence its biological activity or material properties.

Advanced Spectroscopic and Structural Elucidation of 1,3 Diazepane 2,4 Dione and Its Derivatives

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of the diazepine (B8756704) family, this technique has been instrumental in confirming molecular structures and understanding intermolecular interactions.

Similarly, the crystal structure of another derivative, 1,5-dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione, showed that the seven-membered diazepinyl ring adopts a boat conformation. researchgate.net This kind of detailed structural information is crucial for understanding the structure-activity relationships of these compounds. The data obtained from X-ray crystallography serves as a definitive reference for interpreting data from other spectroscopic methods.

Crystal Data for a Benzodiazepin-2,4-dione Derivative
Crystal System Monoclinic
Space Group P21/m
a (Å) 8.5421(18)
b (Å) 11.671(5)
c (Å) 4.037(5)
β (°) ** 97.58(2)
V (ų) **399.0(5)
Z 2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Different NMR techniques provide specific information about the proton and carbon frameworks of 1,3-diazepane-2,4-dione and its derivatives.

Proton (1H) NMR for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. The chemical shift (δ) of a proton is influenced by its electronic environment. For diazepine derivatives, aromatic protons typically appear in the range of δ 6.80–8.23 ppm. mdpi.comresearchgate.net Protons of N-H groups in lactam structures can be observed in the range of δ 8.17-13.62 ppm, with their exact chemical shift often dependent on solvent and concentration. ubc.cabeilstein-journals.org

The multiplicity of a signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling between neighboring protons and provides information about the connectivity of the molecule. Coupling constants (J values), measured in Hertz (Hz), can help to determine the dihedral angles between protons and thus the conformation of the molecule. For example, in a study of 1,4-benzodiazepines, one-bond and long-range ¹H-¹H coupling constants were used for detailed structural analysis. sci-hub.se

Carbon-13 (13C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shift range for ¹³C is much wider than for ¹H, typically 0–220 ppm, which often allows for the resolution of all carbon signals. bhu.ac.in

For this compound and its derivatives, the carbonyl carbons (C=O) are particularly diagnostic, with their signals appearing in the downfield region of the spectrum, typically between δ 165–190 ppm. oregonstate.edu The chemical shifts of aromatic carbons are generally found between δ 125–170 ppm. oregonstate.edu Aliphatic carbons (sp³ hybridized) resonate in the upfield region of the spectrum. pdx.edulibretexts.org The chemical shifts of the two carbonyl carbons in benzodiazepine-2,5-diones have been shown to be valuable for distinguishing between isomeric structures. sci-hub.st

Typical ¹³C NMR Chemical Shift Ranges
Carbonyl (C=O) 165 - 190 ppm
Aromatic (C=C) 125 - 170 ppm
Alkene (C=C) 115 - 140 ppm
Alkyne (C≡C) 70 - 110 ppm
C-O / C-N 50 - 80 ppm
Aliphatic (C-C) 10 - 50 ppm

Dynamic NMR and 2D-EXSY NMR for Conformational Dynamics

The seven-membered ring of diazepine derivatives is not planar and can exist in different conformations, such as boat and twist-boat forms. These conformations can interconvert, and this dynamic process can be studied using dynamic NMR spectroscopy. By analyzing the changes in the NMR spectrum at different temperatures, the energy barriers for conformational inversion can be determined. For some 1,4-benzodiazepines, the inversion barrier of the seven-membered boat-form ring has been studied by ¹H NMR. sci-hub.se

Two-dimensional exchange spectroscopy (2D-EXSY) is a powerful technique for studying chemical exchange processes, including conformational changes. In a 2D-EXSY spectrum, cross-peaks between signals indicate that the corresponding nuclei are exchanging with each other. This technique can provide detailed information about the pathways and rates of conformational interconversion in this compound derivatives.

Infrared (IR) Spectroscopy for Identification of Functional Groups (e.g., Carbonyl, N-H stretches)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes vibrations of the chemical bonds in the molecule, and the frequency of the absorption is characteristic of the type of bond.

For this compound and its derivatives, the most characteristic IR absorption bands are those of the carbonyl (C=O) and N-H functional groups. The C=O stretching vibration of the lactam groups typically appears as a strong absorption in the region of 1643–1750 cm⁻¹. mdpi.comresearchgate.net The N-H stretching vibration of the amide groups gives rise to an absorption in the range of 3201–3471 cm⁻¹. mdpi.comresearchgate.net The presence and position of these bands provide strong evidence for the presence of the this compound core structure.

Characteristic IR Absorption Frequencies
N-H Stretch (Amide) 3201 - 3471 cm⁻¹
C-H Stretch (Aromatic) 3029 - 3091 cm⁻¹
C=O Stretch (Lactam) 1643 - 1750 cm⁻¹
C=C Stretch (Aromatic) 1483 - 1583 cm⁻¹

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a technique that provides a very accurate measurement of the mass-to-charge ratio (m/z) of a molecule. This allows for the determination of the elemental composition of the molecule with high confidence. HRMS is a crucial tool for confirming the identity of newly synthesized this compound derivatives. rsc.org

In addition to providing an accurate mass, mass spectrometry can also be used to study the fragmentation of molecules. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. For example, in the analysis of diazepam, a related benzodiazepine (B76468), the m/z transition of 285.2→193.1 was observed, providing information about its fragmentation pattern. researchgate.net This fragmentation analysis can be a valuable tool for distinguishing between isomers and for confirming the structure of complex derivatives.

Synthetic Applications and Utility in Organic Synthesis of 1,3 Diazepane 2,4 Dione

The 1,3-diazepane-2,4-dione scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups, is a significant constituent in the field of medicinal chemistry and organic synthesis. Its unique structural features allow for the development of complex molecular architectures and novel heterocyclic systems.

Q & A

Q. How can 1,3-Diazepane-2,4-dione be reliably identified and characterized in experimental settings?

Answer:

  • Spectroscopic Identification: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₅H₈N₂O₂; exact mass 128.0586) and nuclear magnetic resonance (NMR) spectroscopy to resolve its seven-membered diazepane ring structure .
  • Physical Properties: Measure refractive index (1.462) and density (1.173 g/cm³) for cross-validation with literature data .
  • Chromatographic Techniques: Pair HPLC with UV detection to track purity, referencing CAS RN 75548-99-1 for database alignment .

Q. What are the optimal conditions for synthesizing this compound?

Answer:

  • Multi-Step Synthesis: Start with cyclization reactions of urea derivatives or β-amino acids under controlled pH and temperature. For example, use anhydrous conditions to prevent hydrolysis of intermediates .
  • Reaction Monitoring: Employ thin-layer chromatography (TLC) and in-situ FTIR to detect carbonyl (C=O) and amine (N-H) functional groups during synthesis .

Q. How do physicochemical properties (e.g., density, solubility) impact experimental design?

Answer:

  • Solubility Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s low aqueous solubility. Density (1.173 g/cm³) informs phase separation in biphasic reactions .
  • Stability Considerations: Store under inert atmospheres to prevent oxidative degradation of the diketone moiety .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for this compound derivatives?

Answer:

  • Data Normalization: Control for intracellular pH gradients (e.g., using 5,5-dimethyloxazolidine-2,4-dione as a pH probe) when assessing antimicrobial activity to avoid false negatives .
  • Structure-Activity Relationship (SAR) Studies: Modify substituents on the diazepane ring (e.g., introducing fluorinated groups) to isolate bioactive conformers .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Answer:

  • Docking Simulations: Use software like AutoDock to predict binding affinities for target proteins (e.g., VEGFR-2) by aligning the diketone moiety with catalytic lysine residues .
  • DFT Calculations: Analyze electron density maps to prioritize derivatives with enhanced electrophilicity at the C2 and C4 positions .

Q. What advanced analytical methods validate the isolation of this compound from complex mixtures?

Answer:

  • GC-MS/MS Fragmentation: Compare spectral data to libraries for Pyrrolo[1,2-a]pyrazine-1,4-dione analogs, focusing on m/z 128.0586 for the parent ion .
  • Semi-Preparative HPLC: Use C18 columns with gradient elution (acetonitrile/water) to isolate fractions at retention times >16 min, followed by NMR for structural confirmation .

Q. How do structural modifications affect the stability of this compound under physiological conditions?

Answer:

  • Hydrolysis Studies: Substitute the N1 and N3 positions with bulky groups (e.g., tert-butyl) to sterically hinder nucleophilic attack on the diketone .
  • Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>150°C) and correlate with shelf-life predictions .

Methodological Considerations

Q. What experimental controls are critical when studying this compound in biological assays?

Answer:

  • Negative Controls: Include analogs lacking the diketone core (e.g., 1,3-dimethyl-1,3-diazepan-2-one) to isolate bioactivity contributions from the 2,4-dione motif .
  • Metabolic Stability Assays: Use liver microsomes to quantify CYP450-mediated degradation, adjusting dosing regimens accordingly .

Q. How can conflicting spectral data for this compound derivatives be reconciled?

Answer:

  • Cross-Validation: Compare HRMS, ¹³C NMR, and X-ray crystallography data for consensus on regiochemistry (e.g., distinguishing 1,3- vs. 1,5-diazepane isomers) .
  • Isotopic Labeling: Synthesize ¹⁵N-labeled derivatives to resolve ambiguous nitrogen signals in crowded NMR spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.